molecular formula C12H15ClF3N B13895001 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride CAS No. 1203681-50-8

3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

Cat. No.: B13895001
CAS No.: 1203681-50-8
M. Wt: 265.70 g/mol
InChI Key: BOHQGPQEUXDGLQ-UHFFFAOYSA-N
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Description

3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine typically involves the following steps:

    Formation of the Trifluoromethylphenyl Intermediate: The starting material, 2-(trifluoromethyl)benzyl chloride, is prepared by reacting 2-(trifluoromethyl)benzyl alcohol with thionyl chloride.

    Nucleophilic Substitution: The intermediate is then reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form 3-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine.

    Hydrochloride Salt Formation: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring may contribute to binding affinity and specificity by fitting into the active site of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
  • (S)-2-[3,5-Bis(trifluoromethyl)phenyl]thioureido-N-benzyl-N,3,3-trimethylbutanamide

Uniqueness

3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine ring contributes to binding affinity and specificity.

Properties

CAS No.

1203681-50-8

Molecular Formula

C12H15ClF3N

Molecular Weight

265.70 g/mol

IUPAC Name

3-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)7-9-5-6-16-8-9;/h1-4,9,16H,5-8H2;1H

InChI Key

BOHQGPQEUXDGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=CC=C2C(F)(F)F.Cl

Origin of Product

United States

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